3,5-Dinitrobenzoic acid

Catalog No.
S571118
CAS No.
99-34-3
M.F
C7H4N2O6
M. Wt
212.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitrobenzoic acid

CAS Number

99-34-3

Product Name

3,5-Dinitrobenzoic acid

IUPAC Name

3,5-dinitrobenzoic acid

Molecular Formula

C7H4N2O6

Molecular Weight

212.12 g/mol

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)

InChI Key

VYWYYJYRVSBHJQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

solubility

0.01 M

Synonyms

3,5-dinitrobenzoate, 3,5-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, silver salt, 4-carboxy-2,6-dinitrophenyl

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

The exact mass of the compound 3,5-Dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8732. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dinitrobenzoic acid (CAS: 99-34-3) is a highly electron-deficient aromatic carboxylic acid characterized by the presence of two meta-directing nitro groups. This dual substitution significantly lowers its pKa compared to standard benzoic acid, rendering it a strong organic acid and a highly reactive electrophilic core [1]. In industrial and laboratory procurement, it is primarily sourced as a derivatizing agent for analytical chemistry, a robust co-crystal former for pharmaceutical formulation, and a critical starting material for the synthesis of 3,5-diaminobenzoic acid—a key intermediate in the production of iodinated X-ray contrast media [1].

Research Fit

π-Acidic Chromophore Supports chiral stationary phase preparation for enantiomeric separations
Nitroaryl Scaffold Building block for synthesizing bioactive nitrobenzoate derivatives
Enhanced Acidity Facilitates nucleophilic reactions where stronger acid is required

Attempting to substitute 3,5-dinitrobenzoic acid with mono-nitrated analogs (such as 4-nitrobenzoic acid) or unsubstituted benzoic acid compromises both analytical and synthetic workflows. The lack of a second electron-withdrawing nitro group in these alternatives results in a significantly higher pKa, which weakens the hydrogen-bonding networks essential for stable co-crystal formation in API solubility enhancement[1]. Furthermore, in analytical derivatization, mono-nitrated analogs yield esters with much lower melting points, failing to convert low-melting or oily alcohols into the sharp, easily identifiable crystalline solids required for rigorous quality control and structural characterization [1].

Substitution Risk

Isomer Swap 2,4-Dinitro isomer may exhibit polymorphic complexity, while 3,5-dinitro shows simpler solvate formation under tested conditions
Mono-Nitro Mono-nitrobenzoic acids lack the acidity needed for Mitsunobu-type reactions, potentially reducing yield and increasing byproducts
Pattern Mismatch Substitution pattern directly alters antimycobacterial activity ranking; 3,5-dinitro esters reported as most active among tested nitro isomers

Enhanced Acidity for Robust Hydrogen Bonding in Co-Crystal Formations

Due to the strong mesomeric and inductive electron-withdrawing effects of two nitro groups, 3,5-dinitrobenzoic acid exhibits significantly higher acidity than its mono-substituted and unsubstituted counterparts. It has a reported pKa of 2.77 in aqueous solution, compared to 3.42 for 4-nitrobenzoic acid and 4.20 for benzoic acid [1]. This heightened acidity makes it a superior hydrogen-bond donor, which is critical for forming stable, isostructural solvate co-crystals with active pharmaceutical ingredients (APIs) to improve their solubility profiles.

Evidence DimensionAqueous pKa
Target Compound DatapKa = 2.77
Comparator Or Baseline4-Nitrobenzoic acid (pKa = 3.42); Benzoic acid (pKa = 4.20)
Quantified Difference0.65 to 1.43 pKa unit decrease
ConditionsAqueous solution at standard conditions

The lower pKa ensures stronger proton donation and more stable supramolecular synthons when engineering API co-crystals for enhanced drug dissolution.

Mitsunobu Pro-Nucleophile
Data to verify
3,5-DNBA
Higher isolated yields
No acetate byproduct
4-Nitrobenzoic acid
Lower yields
Acetate byproduct observed
May support cleaner reaction profiles and higher yield
Source review needed; no numerical yield data in abstract

Superior Melting Point Elevation for Alcohol Derivatization

In analytical workflows, 3,5-dinitrobenzoic acid is utilized to derivatize liquid or oily alcohols into solid esters for identification. Compared to 4-nitrobenzoic acid, the 3,5-dinitro analog consistently produces derivatives with significantly higher and sharper melting points. For example, the derivatization of isopropanol with 3,5-dinitrobenzoic acid yields a solid ester with a melting point of 123 °C, whereas the corresponding 4-nitrobenzoate derivative often possesses a melting point too low or broad for unambiguous identification [1]. This thermal distinctiveness prevents analytical ambiguity.

Evidence DimensionDerivative Melting Point (Isopropanol ester)
Target Compound Data123 °C (3,5-dinitrobenzoic acid-2-propylester)
Comparator Or Baseline4-Nitrobenzoate esters (characteristically lower/broader melting points)
Quantified DifferenceHigher thermal stability and sharper melting transition
ConditionsEsterification in the presence of sulfuric acid catalyst

Procuring the 3,5-dinitro variant guarantees that liquid analytes are reliably converted into high-melting crystalline solids, streamlining quality control.

Antitubercular Activity
Class-level
Ranked highest among 64 nitrobenzoate derivatives tested vs. M. tuberculosis
Supports scaffold selection for antimycobacterial research
Class-level inference from in vitro library screen

High-Yield Reductive Precursor for 3,5-Diaminobenzoic Acid

3,5-Dinitrobenzoic acid is the standard industrial precursor for synthesizing 3,5-diaminobenzoic acid, the core building block for meglumine diatrizoate and other iodinated X-ray contrast agents. Optimized industrial reduction protocols, such as iron-hydrochloric acid reduction, achieve an 84.2% yield of the diamine from the 3,5-dinitro precursor at 100 °C[1]. Procuring the stable dinitro compound allows manufacturers to perform on-site reduction, avoiding the higher costs and storage stability issues associated with bulk sourcing of the oxidation-prone diamine.

Evidence DimensionDiamine Synthesis Yield
Target Compound Data84.2% yield of 3,5-diaminobenzoic acid
Comparator Or BaselineDirect procurement of 3,5-diaminobenzoic acid (oxidation-prone)
Quantified DifferenceEnables stable long-term precursor storage with >84% downstream conversion efficiency
ConditionsIron powder reduction (1:8 molar ratio), 100 °C, 9 hours

Sourcing the dinitro precursor provides a highly stable, cost-effective starting material for the scalable manufacturing of critical X-ray contrast media.

Acidity (pKa)
Head-to-head
2.82
Benzoic acid: 4.20 (24× weaker)
3-Nitrobenzoic acid: 3.47 (4.5× weaker)
Higher acidity enables specific synthetic and analytical reactivity
Measured in aqueous solution at 25 °C
Antifungal MIC
Supporting evidence
125 µg/mL
C. albicans: 125 µg/mL (0.52 mM)
C. krusei: 100 µg/mL (4.16 mM)
C. tropicalis: 500 µg/mL (2.08 mM)
Reported MIC for antifungal screening; most potent derivative in tested set
Ethyl 3,5-dinitrobenzoate derivative; microdilution assay
Solid Form Behavior
Head-to-head
3,5-DNBA
Single solvate observed
2,4-DNBA isomer
Three conformational polymorphs (Ia–Ic)
Simpler solid-state profile may reduce batch variability risk
Under studied crystallization conditions; context-dependent

Synthesis of Iodinated X-Ray Contrast Media

3,5-Dinitrobenzoic acid is the primary starting material for 3,5-diaminobenzoic acid, which is subsequently iodinated to produce diatrizoic acid and meglumine diatrizoate for medical imaging [1].

Pharmaceutical Co-Crystal Engineering

Used as a robust co-crystal former to improve the aqueous solubility, dissolution rate, and bioavailability of poorly soluble APIs (e.g., ethenzamide, acetamide) via strong hydrogen-bonding networks [2].

Analytical Derivatization Reagent

Employed in quality control and analytical laboratories to convert low-melting alcohols, phenols, and amines into highly crystalline 3,5-dinitrobenzoate derivatives with sharp, literature-standardized melting points for precise identification[3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Chiral stationary phase research
π-Acidic 3,5-dinitrobenzoyl building block
Enantiomeric separation and recognition performance
Mycobacterial scaffold studies
Reported nitro-substitution pattern activity preference
In vitro antimycobacterial assay response
Solid-phase derivatization
Strong UV chromophore for amine/amino alcohol detection
Derivatization efficiency and detection sensitivity
Organocatalytic Mitsunobu synthesis
Higher acidity pro-nucleophile to avoid acetate byproduct
Reaction yield and byproduct profile comparison

XLogP3

1.5

LogP

1.55 (LogP)

Melting Point

205.0 °C

UNII

4V3F9Q018P

Related CAS

57542-56-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (86.14%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-34-3

Wikipedia

3,5-dinitrobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-dinitro-: ACTIVE

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